molecular formula C12H14F2N2O B1464918 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one CAS No. 1072876-84-6

1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one

Cat. No.: B1464918
CAS No.: 1072876-84-6
M. Wt: 240.25 g/mol
InChI Key: FDMVIOYRDQIFOZ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one is an organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a difluorophenyl group attached to a piperazine ring via an ethanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluorobenzene and piperazine.

    Formation of Intermediate: The 2,4-difluorobenzene undergoes a Friedel-Crafts acylation reaction with an appropriate acylating agent to form an intermediate ketone.

    Nucleophilic Substitution: The intermediate ketone is then subjected to nucleophilic substitution with piperazine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts acylation and nucleophilic substitution reactions.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ethanone group can be reduced to form alcohols.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The difluorophenyl group and piperazine ring may interact with enzymes or receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-2-(piperazin-1-yl)ethan-1-one: Similar structure but with chlorine atoms instead of fluorine.

    1-(2,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one: Similar structure but with methyl groups instead of fluorine.

    1-(2,4-Difluorophenyl)-2-(morpholin-4-yl)ethan-1-one: Similar structure but with a morpholine ring instead of piperazine.

Uniqueness

1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one is unique due to the presence of the difluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-2-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-9-1-2-10(11(14)7-9)12(17)8-16-5-3-15-4-6-16/h1-2,7,15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMVIOYRDQIFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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